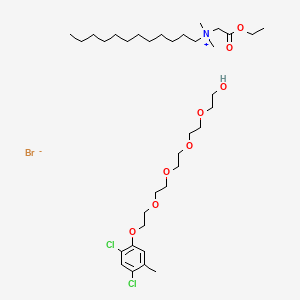![molecular formula C21H34O4S B14416795 4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1) CAS No. 81472-47-1](/img/structure/B14416795.png)
4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[222]octanyl)methanol is a complex organic compound that combines the properties of both 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[222]octanyl)methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.
For the preparation of (4-pentyl-1-bicyclo[222]octanyl)methanol, a multi-step synthetic route is employed This involves the initial formation of the bicyclo[22
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid is typically carried out in large-scale reactors where toluene is sulfonated using sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.
The industrial synthesis of (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to the corresponding sulfonamide.
Substitution: It can participate in electrophilic aromatic substitution reactions.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol can undergo:
Oxidation: Oxidation of the methanol group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the bicyclic ring system to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives and carboxylic acids.
Reduction: Sulfonamides and saturated bicyclic compounds.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst in various organic transformations.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol exerts its effects through interactions with molecular targets, such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Similar compounds include other benzenesulfonic acids with different substituents.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol: Similar compounds include other bicyclo[2.2.2]octane derivatives with different functional groups.
Uniqueness
The combination of 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol in a single compound provides unique properties, such as enhanced reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
81472-47-1 |
|---|---|
Molekularformel |
C21H34O4S |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C14H26O.C7H8O3S/c1-2-3-4-5-13-6-9-14(12-15,10-7-13)11-8-13;1-6-2-4-7(5-3-6)11(8,9)10/h15H,2-12H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
FWKDSERIMMJUEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC12CCC(CC1)(CC2)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


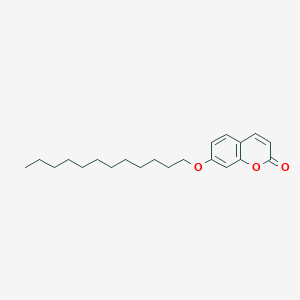

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
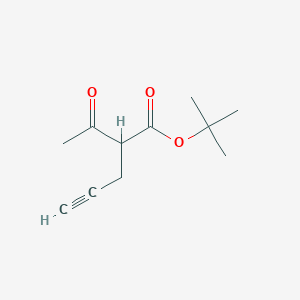
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
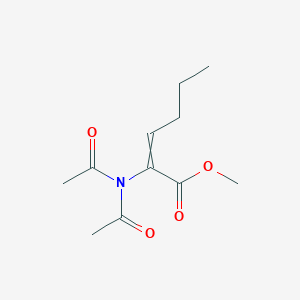
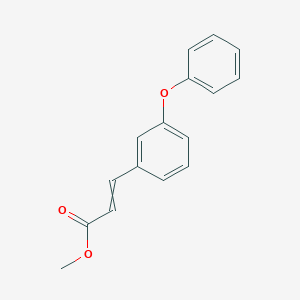
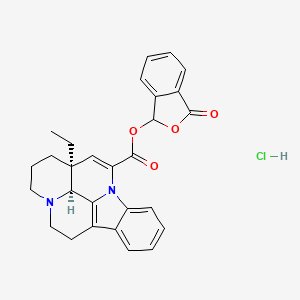
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)

